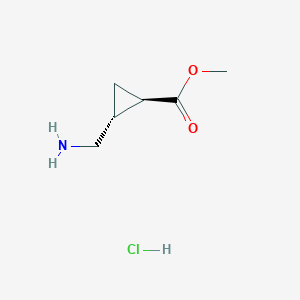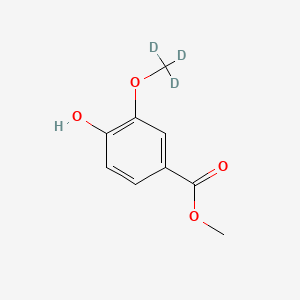
NeurotransGreen C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NeurotransGreen C5 is a water-soluble, lipophilic, potential-sensitive fluorescent RH probe. It is primarily used for monitoring synaptic activity at synapses and neuromuscular junctions. This compound is known for its ability to stain and identify actively firing neurons, making it a valuable tool in neuroscience research .
Vorbereitungsmethoden
The synthesis of NeurotransGreen C5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the general approach involves organic synthesis techniques that ensure the compound’s purity and functionality. Industrial production methods likely involve large-scale organic synthesis with stringent quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
NeurotransGreen C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NeurotransGreen C5 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study neuronal activity, neurotransmitter release, and network activity in neuronal cultures. It helps in understanding the development and plasticity of neuronal circuits.
Drug Discovery: By monitoring changes in neuronal activity, this compound can be used to evaluate the effects of potential drugs on the nervous system.
Live-Cell Imaging: Unlike some other neuronal activity markers, this compound can be used in live cells without affecting their viability, allowing researchers to study neuronal activity over extended periods.
Wirkmechanismus
NeurotransGreen C5 exerts its effects by accumulating in response to changes in calcium concentration within neurons. When neurons become active, calcium influx increases, leading to a higher concentration of this compound inside the neuron. This accumulation results in a brighter fluorescent signal, allowing researchers to monitor neuronal activity in real-time. The compound primarily targets neurons due to its response to calcium influx, minimizing interference from other cell types.
Vergleich Mit ähnlichen Verbindungen
NeurotransGreen C5 is unique in its ability to provide a high signal-to-noise ratio and its selectivity for neurons. Similar compounds include other potential-sensitive fluorescent probes used for monitoring synaptic activity, such as:
- NeurotransGreen C3
- NeurotransGreen C4
- NeurotransGreen C6
These compounds share similar properties but may differ in their specific applications, sensitivity, and selectivity. This compound stands out due to its high fluorescence signal and minimal background noise, making it easier to detect subtle changes in neuronal activity.
Eigenschaften
CAS-Nummer |
303727-66-4 |
|---|---|
Molekularformel |
C32H53Br2N3 |
Molekulargewicht |
639.6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






